3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Description
3-Bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide is a complex organic compound characterized by its bromine atom and triazolo[4,3-b]pyridazine moiety
Properties
IUPAC Name |
3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN5O/c19-14-5-1-4-13(9-14)18(25)21-15-6-2-3-12(10-15)16-7-8-17-22-20-11-24(17)23-16/h1-11H,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZKXTJIEWQEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors. Subsequent bromination and amide formation steps are then employed to introduce the bromine atom and the benzamide group, respectively.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Derivatives lacking the bromine atom.
Substitution: Various nucleophilic substitution products.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions.
Medicine: The compound has shown potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is utilized in the manufacturing of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. The triazolo[4,3-b]pyridazine core is known to bind to certain enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-Chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
3-Iodo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
3-Fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Uniqueness: 3-Bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide stands out due to its bromine atom, which imparts unique chemical properties and reactivity compared to its chloro, iodo, and fluoro analogs. This bromine atom can enhance the compound's biological activity and stability, making it a valuable candidate for further research and development.
Biological Activity
3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide moiety and a triazolo-pyridazine ring system. The presence of bromine and the triazole group may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 299.25 g/mol |
| Melting Point | 233-235 °C |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds containing triazole moieties are known to act as enzyme inhibitors. This particular compound may inhibit specific kinases or other enzymes involved in cellular signaling pathways.
- Receptor Binding : The structural components allow binding to receptors that modulate physiological responses, potentially leading to therapeutic effects.
Antitumor Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study Example :
A study evaluated a series of triazolo-pyridazine derivatives for their cytotoxic effects on breast cancer cells. The results demonstrated that certain derivatives inhibited cell proliferation with IC50 values in the low micromolar range.
Anti-inflammatory Effects
In addition to antitumor properties, compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Research Findings :
A related compound was shown to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of halogens (like bromine) on the phenyl ring enhances the lipophilicity and may improve binding affinity.
- Triazole Positioning : The positioning of the triazole ring relative to the benzamide group is critical for maintaining activity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
